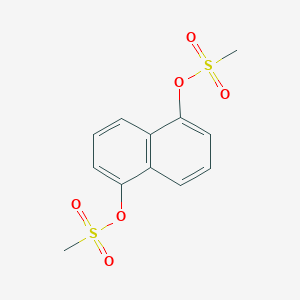
(5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate, also known as MSN, is a chemical compound that has gained attention in scientific research due to its unique properties. MSN is a sulfonate ester that has been synthesized and studied for its potential applications in various fields such as drug delivery, imaging, and sensing.
Mechanism of Action
The mechanism of action of (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate in drug delivery systems involves the encapsulation of drugs within its porous structure. The drugs are released in a controlled manner due to the degradation of (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate in the body. (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate has low toxicity and is biocompatible. (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate has been shown to be stable in various biological environments, making it an ideal candidate for drug delivery and imaging applications.
Advantages and Limitations for Lab Experiments
One advantage of using (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate in lab experiments is its stability in biological environments. (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate can also be easily functionalized with various molecules, allowing for targeted drug delivery. However, one limitation of using (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate is its potential for aggregation, which could affect its efficacy in drug delivery systems.
Future Directions
Future research on (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate could focus on improving its stability and efficacy in drug delivery systems. Additionally, (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate could be studied for its potential applications in cancer therapy and imaging techniques. Further studies could also investigate the potential of (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate in the development of new sensing technologies.
Synthesis Methods
The synthesis of (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate involves the reaction of 5-methylsulfonyloxynaphthalene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate as a white solid with a high yield.
Scientific Research Applications
(5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate has been extensively studied for its potential applications in drug delivery systems. Due to its unique structure, (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate can encapsulate various drugs and release them in a controlled manner. (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate has also been used as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) scans.
properties
Molecular Formula |
C12H12O6S2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5-methylsulfonyloxynaphthalen-1-yl) methanesulfonate |
InChI |
InChI=1S/C12H12O6S2/c1-19(13,14)17-11-7-3-6-10-9(11)5-4-8-12(10)18-20(2,15)16/h3-8H,1-2H3 |
InChI Key |
BJOJLFBVIZCJHC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=CC2=C1C=CC=C2OS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC2=C1C=CC=C2OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)
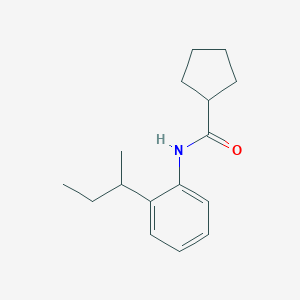
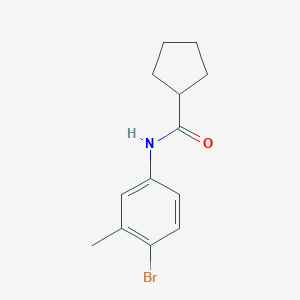
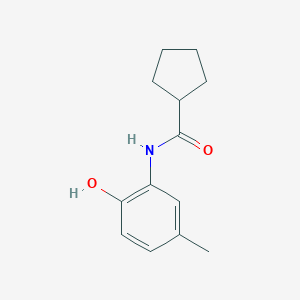



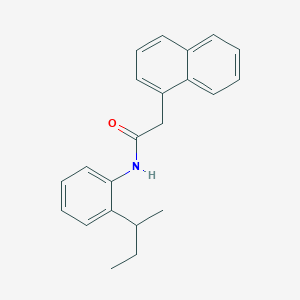

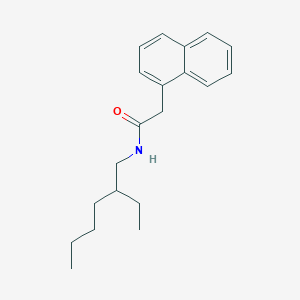
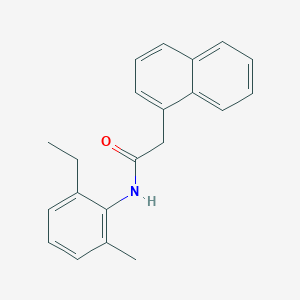


![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)